![molecular formula C20H23NSe B12639570 6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate CAS No. 919488-44-1](/img/structure/B12639570.png)
6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN) attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate typically involves the reaction of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl bromide with potassium selenocyanate in an appropriate solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Industry: Potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular processes. These reactive species can target specific molecular pathways, such as those involved in oxidative stress response and apoptosis, thereby exerting their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl[1,1’-biphenyl]-4-yl selenocyanate: Similar structure but lacks the hexyl chain.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl cyanate: Contains a cyanate group instead of a selenocyanate group.
Uniqueness
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical and biological properties. The selenium atom in the selenocyanate group can participate in redox reactions, making this compound particularly interesting for applications in antioxidant research and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
919488-44-1 |
|---|---|
Molekularformel |
C20H23NSe |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-[4-(4-methylphenyl)phenyl]hexyl selenocyanate |
InChI |
InChI=1S/C20H23NSe/c1-17-7-11-19(12-8-17)20-13-9-18(10-14-20)6-4-2-3-5-15-22-16-21/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
IHWYMPIRGTUUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


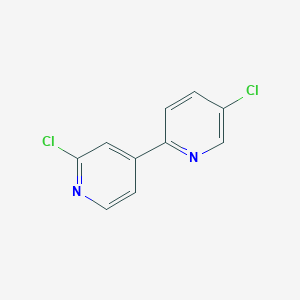
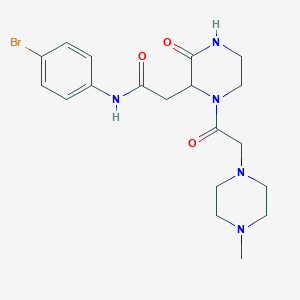
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)

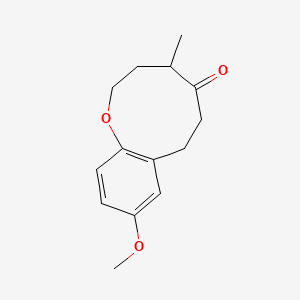

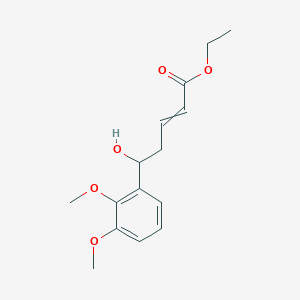
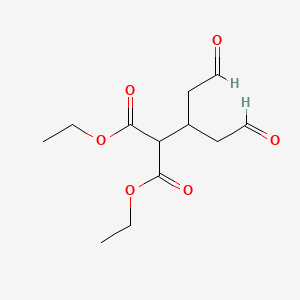
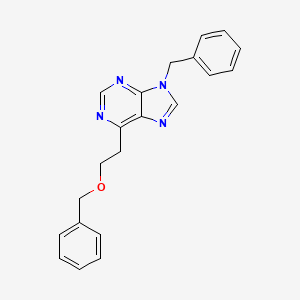
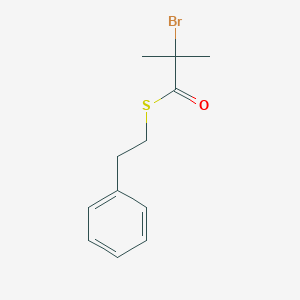
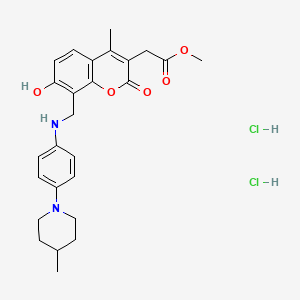

![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
